molecular formula C19H26N4O2 B7015806 N-[5-(3-methylbutyl)pyridin-2-yl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide

N-[5-(3-methylbutyl)pyridin-2-yl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide

Cat. No.: B7015806
M. Wt: 342.4 g/mol
InChI Key: FMRRTXJJXQDBPO-UHFFFAOYSA-N
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Description

N-[5-(3-methylbutyl)pyridin-2-yl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide is a complex organic compound featuring a pyridine ring, an oxazole ring, and a piperidine ring

Properties

IUPAC Name

N-[5-(3-methylbutyl)pyridin-2-yl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-14(2)3-4-15-5-6-18(20-13-15)21-19(24)23-10-7-16(8-11-23)17-9-12-25-22-17/h5-6,9,12-14,16H,3-4,7-8,10-11H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRRTXJJXQDBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CN=C(C=C1)NC(=O)N2CCC(CC2)C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methylbutyl)pyridin-2-yl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyridine Derivative: Starting with a pyridine derivative, the 5-position is functionalized with a 3-methylbutyl group through a Friedel-Crafts alkylation.

    Oxazole Ring Formation: The oxazole ring is introduced via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Piperidine Ring Introduction: The piperidine ring is then constructed through a nucleophilic substitution reaction, where a suitable piperidine derivative is reacted with the intermediate compound.

    Final Coupling: The final step involves coupling the piperidine derivative with the oxazole-pyridine intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline or other reduced forms.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the oxazole ring.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological targets, such as receptors or enzymes.

    Chemical Biology: It can serve as a probe to study the mechanisms of action of related bioactive compounds.

    Industrial Applications: Potential use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(3-methylbutyl)pyridin-2-yl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity. The pyridine and oxazole rings can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(3-methylbutyl)pyridin-2-yl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide: shares structural similarities with other heterocyclic compounds used in medicinal chemistry, such as:

Uniqueness

The unique combination of the pyridine, oxazole, and piperidine rings in this compound provides a distinct scaffold that can be exploited for specific biological activities. Its structural diversity allows for multiple points of interaction with biological targets, potentially leading to high specificity and potency.

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